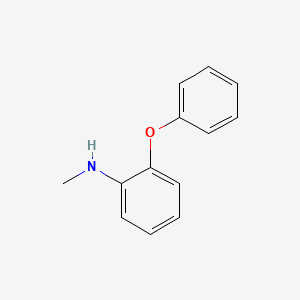

N-methyl-2-phenoxyaniline

概要

説明

N-methyl-2-phenoxyaniline is a derivative of 2-phenoxyaniline, which is also known as 2-Aminophenyl phenyl ether . It is an organic compound with the molecular formula C12H11NO . The compound forms crystalline 2:1 (host-to-guest) inclusion complexes with β-cyclodextrin .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (C6H5) attached to an aniline group (NH2) via an oxygen atom . The ‘N-methyl’ part of the name indicates the presence of a methyl group (CH3) attached to the nitrogen atom of the aniline group .科学的研究の応用

Pharmacological Applications

- Antitumor, Anticancer, and Antithrombosis Properties: N-methyl-N-phenyl-3-phenoxyphenylamidine, a derivative of N-methyl-2-phenoxyaniline, shows potential applications in pharmacology due to predicted high biological activities like antitumor, anticancer, and antithrombosis effects, with minimal toxic and carcinogenic impact (Popov, Korchagina, & Karataeva, 2013).

- Hemoglobin Oxygen Affinity Modifiers: Compounds structurally related to 4-phenoxyanilines, a category including this compound, have been found effective as allosteric modifiers of hemoglobin, decreasing its oxygen affinity. This property could be beneficial in clinical scenarios like ischemia, stroke, or tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).

Catalytic and Material Science Applications

- Catalysis in Methylation of Phenol: A study on Cu-Co ferrospinel systems used for catalytic methylation of phenol identified this compound as a relevant compound. The research demonstrated that this compound plays a role in the sequential methylation process, contributing to the selectivity of the reaction (Mathew, Shiju, Sreekumar, Rao, & Gopinath, 2002).

- Electrochemistry in Polymer Science: In the field of polymer science, this compound derivatives have been studied for their electrochemical properties, particularly in the formation and degradation of poly(N-methylaniline). These studies provide insights into structural changes during redox switching, which are crucial for applications in electronic devices (Planes, Rodríguez, Miras, Pastor, & Barbero, 2014).

Environmental Applications

- Degradation Pathways of Environmental Pollutants:

Research on this compound derivatives has explored their role in the degradation pathways of environmental pollutants. For instance, Sphingobium sp. strain MEA3-1, which can degrade various alkyl-substituted anilines and phenols, utilizes this compound derivatives in its metabolic pathway. Understanding these pathways is crucial for developing strategies to mitigate environmental pollution caused by such compounds (Dong, Chen, Hou, Li, Zhuang, Huang, Zhou, Li, Wang, Fu, Zhang, Huang, & Wang, 2015).

作用機序

Target of Action

This compound is a derivative of 2-phenoxyaniline , which is known to form crystalline 2:1 (host-to-guest) inclusion complexes with β-cyclodextrin . .

Mode of Action

The mode of action of N-methyl-2-phenoxyaniline is not well-documented. As a derivative of 2-phenoxyaniline, it may share some of its properties. For instance, 2-phenoxyaniline has been used in the preparation of sodium primary amide complex . .

生化学分析

Biochemical Properties

It is known that similar compounds, such as 2-phenoxyaniline, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with. For example, phenoxyaniline analogues have been shown to interact with CYP2B enzymes .

Cellular Effects

The cellular effects of N-methyl-2-phenoxyaniline are currently unknown. Related compounds have been shown to influence cell function. For instance, certain phenoxyaniline and sulfonamide compounds have demonstrated potency for the Ca V 2.2 and Ca V 3.2 channels, influencing intracellular calcium response .

Molecular Mechanism

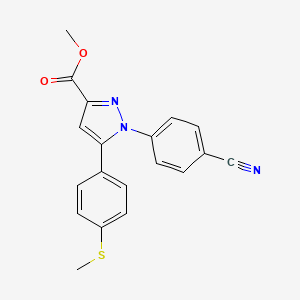

The molecular mechanism of action of this compound is not well-understood. Related compounds, such as N-methyl-1-phenylmethanimine oxide, have been studied. These compounds have been shown to undergo [3 + 2] cycloaddition reactions, which could potentially influence their interactions with biomolecules .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. Related compounds have been studied for their stability and long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. The importance of animal models in understanding the effects of various dosages of compounds has been well-documented .

Metabolic Pathways

The specific metabolic pathways involving this compound are not currently known. The study of metabolic pathways is a crucial aspect of understanding the biochemical properties and effects of compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not currently known. The study of transport and distribution is a crucial aspect of understanding the biochemical properties and effects of compounds .

Subcellular Localization

The subcellular localization of this compound is not currently known. The study of subcellular localization is a crucial aspect of understanding the biochemical properties and effects of compounds .

特性

IUPAC Name |

N-methyl-2-phenoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLMNTMQLZGMDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

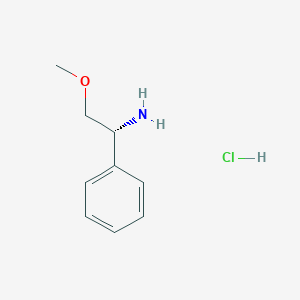

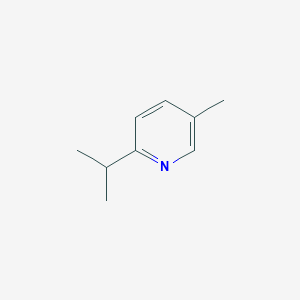

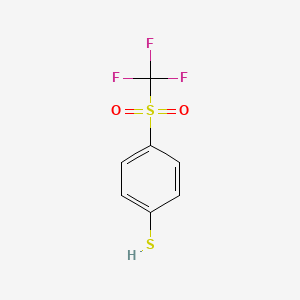

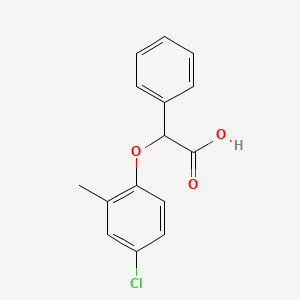

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Butoxy(3-dibutoxyphosphorylpropyl)phosphoryl]oxybutane](/img/structure/B3371231.png)

![Nickel, [2,3-bis[[[2-(hydroxy-kappaO)phenyl]methylene]amino-kappaN]-2-butenedinitrilato(2-)]-, (SP-4-2)-](/img/structure/B3371232.png)